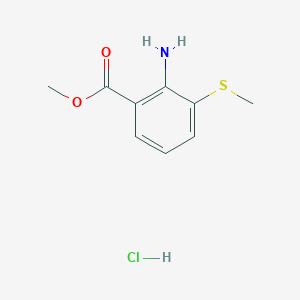

Methyl 2-amino-3-(methylsulfanyl)benzoate hydrochloride

Description

Methyl 2-amino-3-(methylsulfanyl)benzoate hydrochloride (CAS: 1797033-40-9) is a substituted benzoic acid derivative with the molecular formula C₉H₁₂ClNO₂S and a molecular weight of 233.72 g/mol . It features an amino (-NH₂) group at position 2 and a methylsulfanyl (-SMe) group at position 3 on the aromatic ring, esterified as a methyl ester and neutralized as a hydrochloride salt. The compound is listed with a purity of ≥95% but is marked as discontinued in commercial catalogs (e.g., Biosynth), limiting its availability for laboratory use . No direct data on its synthesis, biological activity, or industrial applications are provided in the available evidence.

Properties

IUPAC Name |

methyl 2-amino-3-methylsulfanylbenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S.ClH/c1-12-9(11)6-4-3-5-7(13-2)8(6)10;/h3-5H,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYNOOKGAVYWZGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)SC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

Methyl 2-amino-3-(methylsulfanyl)benzoate hydrochloride serves as a crucial intermediate in organic synthesis. It is utilized to create more complex organic molecules through various reactions, including oxidation, reduction, and substitution. Notably, it can yield several products:

- Oxidation Products : Carboxylic acids and sulfonic acids.

- Reduction Products : Amines and thiols.

- Substitution Products : Halogenated derivatives and alkylated compounds.

This compound's ability to participate in multiple reaction types makes it a valuable asset in synthetic organic chemistry.

Biological Applications

Biochemical Studies

In biological research, this compound is employed to investigate enzyme mechanisms and metabolic pathways. Its structure allows it to interact with various biological targets, making it suitable for studying enzyme inhibition and other biochemical processes.

Enzyme Inhibition Studies

Research has highlighted the compound's potential as an enzyme inhibitor. It has been particularly noted for its activity against acetylcholinesterase (AChE), which is relevant in treating conditions like Alzheimer's disease.

| Enzyme | Inhibition Activity |

|---|---|

| Acetylcholinesterase | Moderate inhibition observed |

The exploration of this compound's inhibitory effects on enzymes could lead to advancements in therapeutic strategies for neurodegenerative diseases.

Industrial Applications

Dyes and Pigments Production

this compound is also used in the manufacturing of dyes and pigments. Its chemical properties facilitate the development of colorants with specific characteristics required in various industrial applications.

Antimicrobial Activity

A study conducted on derivatives of this compound showed promising antimicrobial properties. The minimum inhibitory concentration (MIC) against common pathogens was evaluated:

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| Derivative A | 0.22 | Staphylococcus aureus |

| Derivative B | 0.25 | Staphylococcus epidermidis |

These findings indicate that the compound could be developed into effective antimicrobial agents.

Anticancer Mechanism

Another investigation focused on the anticancer properties of related compounds. The study revealed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells:

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | High |

| MCF10A (Normal) | >2 | Low |

The mechanism of action involved apoptosis induction in cancer cells, suggesting the potential for developing new cancer therapeutics based on this compound.

Safety Profile

Toxicity studies have indicated that this compound does not exhibit acute toxicity in animal models at doses up to 2000 mg/kg, indicating a favorable safety profile for further development.

Mechanism of Action

The mechanism by which Methyl 2-amino-3-(methylsulfanyl)benzoate hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

Sulfonylurea Herbicides (Triazine-Linked Benzoates)

Compounds such as Metsulfuron-methyl (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) and Ethametsulfuron-methyl (methyl 2-(((((4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) share a benzoate core but differ in substituents and functional groups.

Key Differences :

Fluorinated and Hydrazinyl Benzoate Derivatives

Methyl 2-fluoro-3-hydrazinylbenzoate hydrochloride (CAS unspecified) provides another comparison point. This compound replaces the amino and methylsulfanyl groups with fluoro (C2) and hydrazinyl (C3) moieties.

Key Differences :

- The fluorinated derivative’s hydrazinyl group enables coordination chemistry or heterocycle formation, unlike the methylsulfanyl group in the target compound.

Amino-Modified Ester Salts

Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride (EP 4 374 877 A2) shares the hydrochloride salt form but features a branched aliphatic chain rather than an aromatic system.

Key Differences :

- The aliphatic compound’s stereochemistry and non-aromatic backbone make it suitable for chiral synthesis, unlike the planar aromatic target compound.

Biological Activity

Methyl 2-amino-3-(methylsulfanyl)benzoate hydrochloride, a compound with significant potential in various scientific fields, has garnered attention for its biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is primarily recognized as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, leading to the formation of diverse derivatives. The compound's biological activity is largely attributed to its interactions with specific enzymes and receptors within biological systems .

Key Mechanisms:

- Enzyme Interaction : The compound has shown potential in influencing enzyme mechanisms and metabolic pathways. Specific studies indicate that it may act as an inhibitor or modulator of various enzymatic activities.

- Targeted Binding : Molecular docking studies suggest that the compound can bind effectively to specific protein targets, influencing their functional dynamics, particularly in cancer cell lines .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including those resistant to conventional therapies. For instance, a study highlighted the compound's effectiveness in increasing caspase-3 levels significantly, suggesting a mechanism of action through the induction of programmed cell death .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It has shown potential in inhibiting cyclooxygenases (COXs), particularly COX-2, which is often implicated in inflammatory processes. Selectivity indices indicate that derivatives of this compound might provide better therapeutic options compared to existing anti-inflammatory drugs like celecoxib .

Study 1: Antitumor Efficacy

A recent study investigated this compound's effects on human cancer cell lines. The results indicated an IC50 value of less than 10 µM against several types of cancer cells, demonstrating significant cytotoxicity . The study employed flow cytometry to analyze apoptosis rates, revealing that the compound could effectively inhibit tumor growth.

Study 2: Enzymatic Inhibition

Another research effort focused on the compound's role as an enzymatic inhibitor. Screening against various enzymes revealed that it could inhibit dihydrofolate reductase (DHFR), a target in cancer therapy. This inhibition was linked to a reduction in cell proliferation rates across multiple cancer cell lines .

Data Summary

| Activity | IC50 Value | Cell Line | Mechanism |

|---|---|---|---|

| Antitumor | <10 µM | A549 (lung cancer) | Induction of apoptosis |

| COX-2 Inhibition | Selectivity Index: 3.46 | Various inflammatory models | Anti-inflammatory effects |

| Dihydrofolate Reductase | Not specified | Multiple cancer lines | Enzymatic inhibition |

Preparation Methods

Starting Material: 2-Amino-3-(methylsulfanyl)benzoic Acid

The synthesis generally begins with 2-amino-3-(methylsulfanyl)benzoic acid, which provides the amino and methylsulfanyl functionalities on the aromatic ring. This precursor is commercially available or can be synthesized via established aromatic substitution reactions.

Esterification Process

The carboxylic acid group of 2-amino-3-(methylsulfanyl)benzoic acid is converted to the methyl ester using methanol as the solvent and a strong acid catalyst such as sulfuric acid or hydrochloric acid. The esterification is typically conducted under reflux conditions to drive the reaction to completion.

- Reaction Conditions:

- Solvent: Methanol

- Catalyst: Concentrated sulfuric acid or hydrochloric acid

- Temperature: Reflux (~65-70°C)

- Time: Several hours (typically 3-6 hours)

The reaction proceeds via protonation of the carboxyl group, nucleophilic attack by methanol, and subsequent elimination of water to form the methyl ester.

Hydrochloride Salt Formation

After purification of the methyl ester, the compound is treated with hydrochloric acid to form the hydrochloride salt. This step enhances the compound's stability, solubility, and crystallinity, facilitating isolation and handling.

- Typical Procedure:

- Dissolve methyl ester in an appropriate solvent (e.g., ethanol or ethyl acetate)

- Add hydrochloric acid (gaseous or aqueous)

- Stir at ambient or slightly elevated temperature until salt formation is complete

- Isolate the hydrochloride salt by filtration or crystallization

Industrial Scale Synthesis and Optimization

In industrial production, the synthesis follows the same fundamental steps but incorporates process optimization to improve yield, purity, and safety.

- Continuous Flow Reactors: Employed to enhance reaction control, heat transfer, and scalability.

- Automated Systems: Used for precise control of reagent addition, temperature, and reaction time.

- Purification: Crystallization and filtration steps are optimized to maximize recovery and purity.

Alternative Preparation Approach: Thiol Introduction via Sulfanyl Group Formation

While the above method focuses on esterification of the pre-existing sulfanyl-substituted acid, an alternative approach involves introducing the methylsulfanyl group through nucleophilic substitution or sulfonylation on methyl 2-aminobenzoate derivatives. However, this route is less common for this specific hydrochloride salt.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|---|

| Esterification | 2-amino-3-(methylsulfanyl)benzoic acid, Methanol, H2SO4 or HCl catalyst | 65-70 (reflux) | 3-6 | Acid-catalyzed esterification |

| Hydrochloride Salt Formation | Methyl ester, HCl (aqueous or gaseous), Ethanol or EtOAc solvent | 20-40 | 1-3 | Salt formation for stability and crystallinity |

| Industrial Optimization | Continuous flow, automated reagent control | Variable | Variable | Enhanced yield, purity, and safety |

Research Findings and Notes

- The esterification step must be carefully controlled to prevent hydrolysis or oxidation of the methylsulfanyl group.

- The hydrochloride salt formation improves compound handling and is preferred for pharmaceutical applications.

- Industrial methods emphasize environmental and safety considerations, such as controlling acid waste and minimizing volatile organic solvents.

- No direct preparation methods involving high-pressure or sulfide gas treatments were found specifically for this compound, differentiating it from related analogs where such methods are used.

Q & A

Q. What are the recommended methods for synthesizing Methyl 2-amino-3-(methylsulfanyl)benzoate hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via esterification and sulfanyl group introduction. A related synthesis approach involves reacting precursors with HCl in dioxane under reduced pressure, as seen in analogous methyl ester hydrochloride preparations (e.g., methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride, stirred at room temperature for 1 hour followed by reduced-pressure concentration ). Optimization includes monitoring reaction completion via TLC or HPLC, adjusting HCl stoichiometry, and controlling solvent polarity to minimize side reactions.

Q. How can the purity of this compound be validated in academic research?

- Methodological Answer : Purity validation typically employs reversed-phase HPLC with UV detection (e.g., 98% purity confirmed via HPLC in structurally similar compounds ). For advanced validation, use mass spectrometry (MS) or H-NMR to confirm molecular weight and structural integrity. Ensure proper calibration with certified reference standards and adhere to protocols for handling hygroscopic hydrochloride salts to avoid moisture-induced degradation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Wear nitrile gloves, chemical-resistant lab coats, and goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of fine particles. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of waste per EPA guidelines. Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis of the ester and sulfanyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., 1^11H-NMR) for this compound derivatives?

- Methodological Answer : Contradictions often arise from solvent effects or tautomerism. For example, DMSO-d may cause peak broadening due to hydrogen bonding with the amino group. Compare spectra across solvents (CDCl, DO) and use 2D NMR (COSY, HSQC) to assign ambiguous signals. Cross-validate with computational modeling (DFT) to predict chemical shifts .

Q. What experimental strategies can elucidate the degradation pathways of this compound under varying pH conditions?

- Methodological Answer : Conduct forced degradation studies by exposing the compound to acidic (0.1 M HCl), neutral (HO), and alkaline (0.1 M NaOH) conditions at 40°C. Monitor degradation via LC-MS to identify byproducts (e.g., hydrolysis of the ester to carboxylic acid or sulfanyl group oxidation). Use kinetic modeling (Arrhenius plots) to predict shelf-life .

Q. How can researchers design assays to study the compound’s bioactivity while minimizing interference from its hydrochloride counterion?

- Methodological Answer : Prepare a freebase form via neutralization with NaHCO, followed by extraction with dichloromethane. Validate counterion removal via ion chromatography. For cell-based assays, use buffer systems (e.g., PBS) to maintain solubility and avoid chloride interference. Include controls with equivalent NaCl concentrations to isolate biological effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.